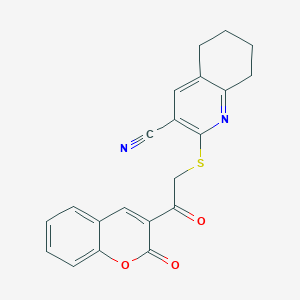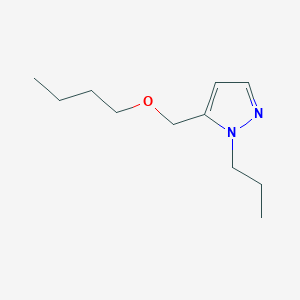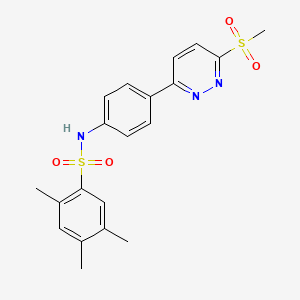
3-fluoro-4-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a thiazole ring, a benzenesulfonamide group, and a trifluoromethyl group. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The thiazole ring, for example, is a heterocycle that can participate in various reactions. The trifluoromethyl group could potentially undergo reactions involving the carbon-fluorine bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. Without specific experimental data, these properties are difficult to predict .Scientific Research Applications
Photodynamic Therapy Applications
Research indicates that certain benzenesulfonamide derivatives exhibit significant potential in photodynamic therapy (PDT) for cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics are essential for Type II photosensitizers, suggesting that such compounds, including variations of the given chemical structure, could be instrumental in advancing PDT cancer treatment methodologies (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Applications
Studies have also explored the enzyme inhibitory activities of benzenesulfonamide derivatives. For example, compounds have been synthesized to act as high-affinity inhibitors of kynurenine 3-hydroxylase, with implications for neurological and psychiatric disorders. These compounds have shown efficacy in vitro and in animal models, providing a foundation for further investigation into therapeutic applications targeting the kynurenine pathway (Röver et al., 1997).
Anti-inflammatory and Anticancer Agents
Another area of application includes the development of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties, synthesized and evaluated for their selectivity and potency as cyclooxygenase-2 (COX-2) inhibitors. Such compounds have shown promising pharmacokinetic properties alongside in vivo anti-inflammatory activity, positioning them as potential leads for the development of new COX-2 specific inhibitors. This line of research highlights the therapeutic potential of these compounds in treating conditions associated with COX-2 expression (Pal et al., 2003).
Fluorescent Probes for Sensing Applications
The compound and its derivatives have also found applications as fluorescent probes for sensing pH and metal cations, which is crucial in various biochemical and medical diagnostics fields. Specifically, certain analogues have been developed for magnesium and zinc cation sensing, demonstrating high sensitivity and selectivity, attributed to the unique structural and electronic properties of these fluorophores (Tanaka et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4N2O3S2/c1-28-17-7-6-15(10-16(17)20)30(26,27)24-9-8-14-11-29-18(25-14)12-2-4-13(5-3-12)19(21,22)23/h2-7,10-11,24H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCVWXKEBLKJJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,6-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2929817.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2929818.png)
![4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol](/img/structure/B2929819.png)



![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-(tert-butyl)isoxazol-5-yl)azetidine-3-carboxamide](/img/structure/B2929825.png)
![1-(4-methylphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide](/img/structure/B2929826.png)
![(E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid](/img/structure/B2929828.png)



![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2929838.png)
![N-(2-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2929839.png)